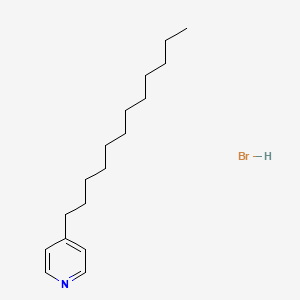
4-Dodecylpyridine--hydrogen bromide (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Dodecylpyridine–hydrogen bromide (1/1) is a chemical compound that consists of a pyridine ring substituted with a dodecyl group and paired with hydrogen bromide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecylpyridine–hydrogen bromide (1/1) typically involves the alkylation of pyridine with a dodecyl halide, followed by the addition of hydrogen bromide. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 4-Dodecylpyridine–hydrogen bromide (1/1) may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
4-Dodecylpyridine–hydrogen bromide (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The pyridine ring can undergo nucleophilic substitution reactions, where the hydrogen bromide can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridine ring can be oxidized or reduced under specific conditions.
Addition Reactions: The dodecyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation reactions may produce pyridine N-oxides.
科学的研究の応用
4-Dodecylpyridine–hydrogen bromide (1/1) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of surfactants and other industrial products.
作用機序
The mechanism of action of 4-Dodecylpyridine–hydrogen bromide (1/1) involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The dodecyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
類似化合物との比較
Similar Compounds
4-Dodecylpyridine: Similar structure but without the hydrogen bromide component.
4-Dodecylpyridine–hydrochloride: Similar compound with hydrochloride instead of hydrogen bromide.
4-Dodecylpyridine–sulfate: Another similar compound with sulfate as the counterion.
Uniqueness
4-Dodecylpyridine–hydrogen bromide (1/1) is unique due to the presence of the hydrogen bromide, which imparts specific chemical properties such as increased solubility in water and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for various applications where these properties are desired.
特性
CAS番号 |
80887-50-9 |
|---|---|
分子式 |
C17H30BrN |
分子量 |
328.3 g/mol |
IUPAC名 |
4-dodecylpyridine;hydrobromide |
InChI |
InChI=1S/C17H29N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18-16-14-17;/h13-16H,2-12H2,1H3;1H |
InChIキー |
HUQASMIUEJRISG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=NC=C1.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


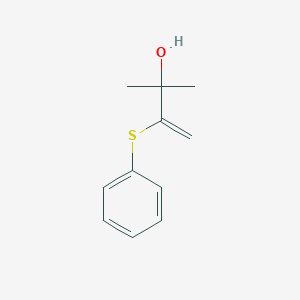
![10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14432416.png)
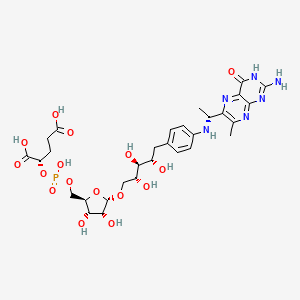
![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)
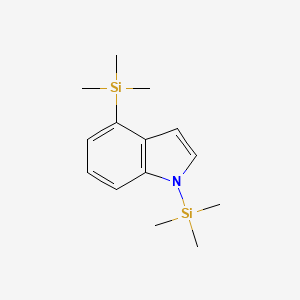

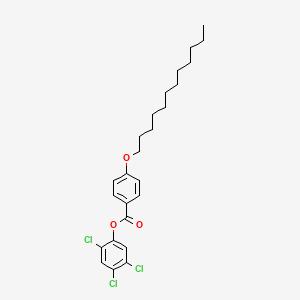
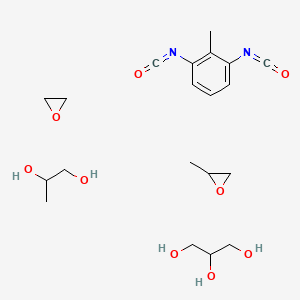

![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)
![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)
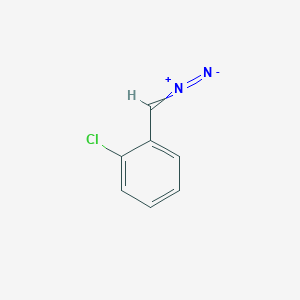
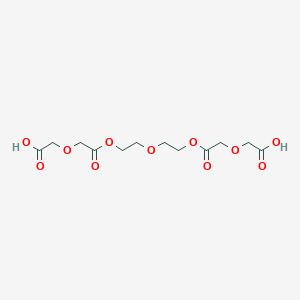
phosphane](/img/structure/B14432490.png)
